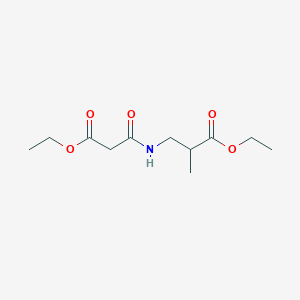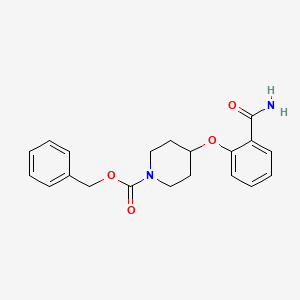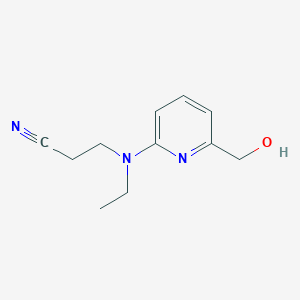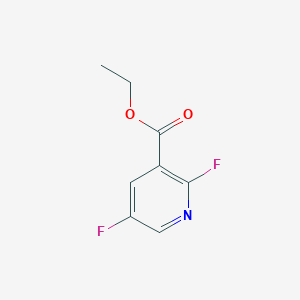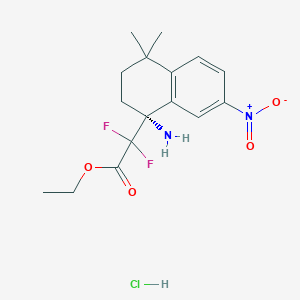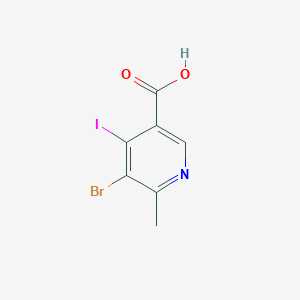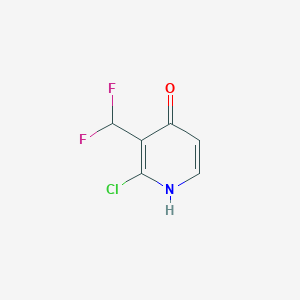
2-Chloro-3-(difluoromethyl)pyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(difluoromethyl)pyridin-4-ol is an organic compound with the molecular formula C6H4ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its inclusion of both chlorine and difluoromethyl groups, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-3-(difluoromethyl)pyridine with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of catalysts and specific reaction conditions to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(difluoromethyl)pyridin-4-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(difluoromethyl)pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(difluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets. The chlorine and difluoromethyl groups can influence the compound’s binding affinity and reactivity with enzymes or receptors. This can lead to various biological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,3-Dichloropyridine: Contains two chlorine atoms instead of a chlorine and a difluoromethyl group.
3-(Difluoromethyl)pyridine: Lacks the chlorine atom present in 2-Chloro-3-(difluoromethyl)pyridin-4-ol
Uniqueness
This compound is unique due to the presence of both chlorine and difluoromethyl groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H4ClF2NO |
|---|---|
Molekulargewicht |
179.55 g/mol |
IUPAC-Name |
2-chloro-3-(difluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-4(6(8)9)3(11)1-2-10-5/h1-2,6H,(H,10,11) |
InChI-Schlüssel |
XIYVXDDCAJUTSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C(C1=O)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


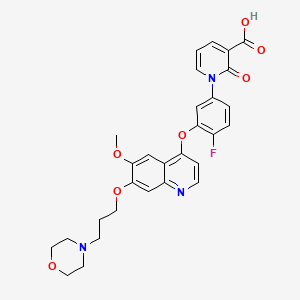
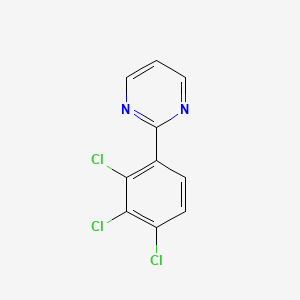
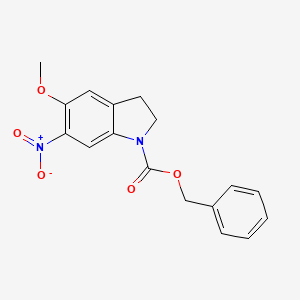
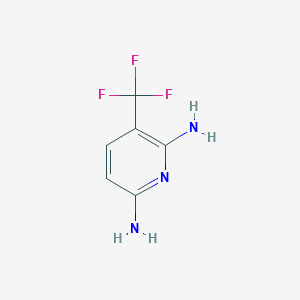

![N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13087926.png)

![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13087944.png)
